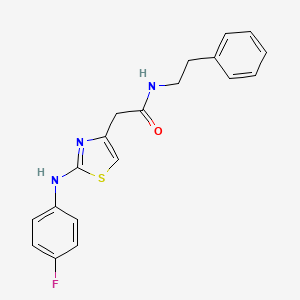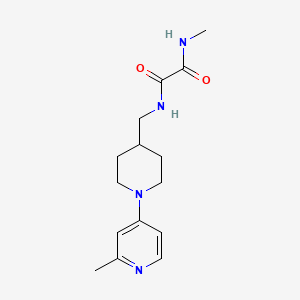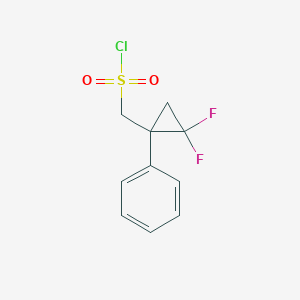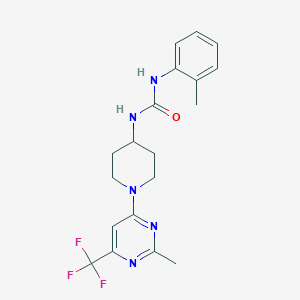
2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-phenethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-phenethylacetamide is a useful research compound. Its molecular formula is C19H18FN3OS and its molecular weight is 355.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antitumor Agents
Synthesis of Fluorine-Containing Compounds as Potential Antibacterial Agents
Fluorine atoms, when incorporated into pharmaceuticals, often enhance the biological activity and metabolic stability of the molecules. A study highlighted the synthesis of new molecules containing fluorine, such as 4-fluorophenyl groups, demonstrating promising antibacterial activities (Holla, B. S., Bhat, K., & Shetty, N. S., 2003). This research indicates the potential for designing molecules with enhanced biological activities by incorporating fluorine and thiazole motifs.
Antitumor Activities of Fluorinated Compounds
The development of novel antitumor agents is a critical area of medicinal chemistry. Research on compounds structurally similar to your query, including fluorinated motifs, has shown significant antitumor activity. For example, fluorinated 2-(4-aminophenyl)benzothiazoles have been synthesized and evaluated for their cytotoxic properties in vitro, with some derivatives demonstrating potent activity against human breast cancer cell lines (Hutchinson, I. et al., 2001). These findings suggest that the incorporation of fluorophenyl and thiazole groups into molecules could lead to the development of new anticancer therapies.
Antimicrobial Activity
Sulfide and Sulfone Derivatives for Antimicrobial Applications
Research on derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide has shown that these compounds possess significant antimicrobial properties against various bacterial and fungal strains (Badiger, N. et al., 2013). This underscores the potential of thiazole-based compounds in developing new antimicrobial agents.
Fluorescence and Molecular Probes
Dual Fluorescence Effects for Biological Applications
The study of 2-amino-1,3,4-thiadiazole derivatives has revealed interesting dual fluorescence effects, which could be harnessed for biological imaging and as molecular probes. These effects are attributed to specific molecular aggregation and charge transfer processes, highlighting the potential of such compounds in molecular medicine and biology (Budziak, I. et al., 2019).
Future Directions
Mechanism of Action
Target of Action
It’s known that 2-aminothiazole derivatives, which this compound is a part of, have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, cns, melanoma, ovarian, renal, and prostate .
Mode of Action
2-aminothiazole derivatives have been found to decrease drug resistance and reduce unpleasant side effects, making them desirable for anticancer drug discovery .
Biochemical Pathways
It’s known that 2-aminothiazole derivatives have a broad pharmacological spectrum . They have been found to possess antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities .
Pharmacokinetics
The 2-aminothiazole scaffold, which this compound is a part of, has emerged as a promising scaffold in medicinal chemistry and drug discovery research .
Result of Action
2-aminothiazole derivatives have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Action Environment
It’s known that the efficacy of 2-aminothiazole derivatives can be influenced by various factors, including the presence of other drugs, the patient’s health status, and genetic factors .
Properties
IUPAC Name |
2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3OS/c20-15-6-8-16(9-7-15)22-19-23-17(13-25-19)12-18(24)21-11-10-14-4-2-1-3-5-14/h1-9,13H,10-12H2,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOLXAFOZXWOCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-methoxy-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one](/img/structure/B3010274.png)
![5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3010279.png)


![4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]naphthalene-1-sulfonamide](/img/structure/B3010282.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[(oxolan-2-yl)methyl]sulfamoyl}benzamide](/img/structure/B3010285.png)
![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B3010288.png)

![N-(5-chloro-2-methylphenyl)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B3010290.png)

![5-ethoxy-1,6-dimethyl-3-(2-morpholino-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3010292.png)

![Methyl 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-thiophenecarboxylate](/img/structure/B3010297.png)
